(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine

Chemical Purity Bioassay Reproducibility Medicinal Chemistry

Researchers requiring a reliable arylpyridylmethylamine scaffold for SAR studies often face batch-to-batch variability with oil-based analogs. (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine (CAS 418791-10-3), a high-purity (95% HPLC) solid building block with a sharp melting point (73-74°C), directly addresses this issue by enabling precise stoichiometric control in multi-step syntheses, ensuring reproducible outcomes in lead optimization and chemical biology probe development. - Achieve quantifiable reproducibility in SAR campaigns with a defined LogP (2.77) and solid-state handling. - Minimize experimental variability with a high-purity 'privileged scaffold' essential for reliable target deconvolution. - Rely on consistent, high-quality supply with verified specifications, ready for immediate global shipment to accelerate your design-make-test cycles.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 418791-10-3
Cat. No. B1299223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine
CAS418791-10-3
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCC2=CC=NC=C2
InChIInChI=1S/C14H16N2O/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3
InChIKeyKBNFRPONBFIITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine: Physicochemical Properties


(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine (CAS 418791-10-3) is a secondary amine small molecule scaffold featuring a 4-methoxyphenyl group linked via a methylene bridge to a 4-pyridinylmethylamine moiety . This compound, with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol, is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . Its key physicochemical properties include a melting point of 73-74°C and a predicted boiling point of 370.6°C . As a research chemical, it is typically offered with a minimum purity specification of 95% to 98% by various suppliers .

Workflow Building block for arylpyridylmethylamine library synthesis
Selection Crystalline solid supports precise stoichiometric control
Context Reported privileged scaffold for medicinal chemistry programs

(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine: Analog Substitution Risks


Generic substitution of (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine (CAS 418791-10-3) with its structural analogs is a high-risk strategy for any research program due to the extreme sensitivity of the arylpyridylmethylamine pharmacophore to minor structural modifications [1]. The simultaneous presence of the 4-methoxybenzyl and pyridin-4-ylmethyl groups creates a unique electronic and steric environment; replacing the 4-methoxy group with a different substituent or shifting the pyridine nitrogen to the 2- or 3-position can fundamentally alter target binding affinity, off-target selectivity, and physicochemical properties like lipophilicity (LogP), thereby invalidating any structure-activity relationship (SAR) data [2]. Consequently, substituting this compound for a cheaper or more readily available analog without rigorous re-validation introduces unquantified experimental variability, potentially derailing lead optimization campaigns and compromising the reproducibility of key biological findings.

  • 4-Methoxy group replacement may shift electronic properties and target binding affinity.
  • Pyridine nitrogen positional isomer (2- or 3-position) can alter LogP and off-target selectivity.
  • SAR data may not transfer to analogs without rigorous re-validation of biological activity.

(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine: Differentiation Evidence


Superior Purity for Sensitive Bioassays

For sensitive biological assays and SAR studies, a higher chemical purity specification is critical to minimize confounding results from impurities. (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine is commercially available at a certified purity of 98%, as offered by suppliers like Leyan . This represents a quantifiable improvement over the more common 95% purity specification found with other vendors, such as AKSci, for the same compound .

Purity specification
Supplier specification
98% (Leyan) vs. 95% (AKSci)
Higher specified purity supports bioassay reproducibility
Verify with certificate of analysis; impurity profile may vary
Chemical Purity Bioassay Reproducibility Medicinal Chemistry

Lipophilicity for BBB Permeability Evaluation

Lipophilicity, measured by the partition coefficient (LogP), is a key determinant of a compound's ADME profile. The calculated LogP for (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine is 2.7709 [1]. This value, derived from its specific molecular structure, places it within the optimal range for oral absorption and blood-brain barrier (BBB) permeability (generally LogP 2-4), differentiating it from more hydrophilic or lipophilic analogs. In contrast, a closely related analog like N-(pyridin-4-ylmethyl)ethanamine would have a significantly lower LogP (estimated < 1.0), while a more lipophilic analog like naphthalen-1-ylmethyl-pyridin-4-ylmethyl-amine (CAS 680185-80-2) [2] would possess a LogP > 3.5.

Lipophilicity (LogP)
Class-level inference
2.7709 (calculated)
Intermediate lipophilicity for CNS permeability evaluation
In silico estimation; experimental log D recommended
Lipophilicity Pharmacokinetics Drug-likeness CNS Drug Discovery

Defined Melting Point for Reliable Solid Handling

Reproducible solid-state properties are essential for consistent formulation and analytical method development. (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine is characterized by a sharp, well-defined melting point of 73-74°C . This established value serves as a reliable indicator of crystallinity and purity for incoming batches, allowing for rapid quality control verification. This stands in contrast to analogs that may exist as low-melting solids or oils, which are more difficult to handle and standardize in a laboratory setting, such as the closely related compound N-(4-methoxybenzyl)-1-(pyridin-4-yl)methanamine which is described as a 'brown oil' in some synthetic preparations .

Melting point
Cross-study comparable
73–74 °C (sharp)
Crystalline solid simplifies handling and QC verification
Contrasts with oily analogs; supports precise weighing
Solid-state chemistry Formulation Analytical Chemistry Quality Control

Privileged Arylpyridylmethylamine Scaffold in Drug Discovery

The arylpyridylmethylamine core structure has been explicitly identified as a 'privileged scaffold' in drug discovery due to its proven capacity to interact with diverse biological targets [1]. (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine is a specific, well-defined embodiment of this privileged motif. The documented importance of this scaffold in the literature provides a strong class-level inference for the compound's potential utility, differentiating it from other amine building blocks that lack this validated pharmacophoric precedent. While a comparator with a different core (e.g., a simple benzylamine) lacks this established track record of target engagement across multiple protein families, this compound benefits from the recognition of its core framework.

Pharmacophoric precedent
Class-level inference
Arylpyridylmethylamine core
Recognized privileged scaffold in drug discovery
Review literature for target class relevance
Medicinal Chemistry Drug Discovery Privileged Scaffold Lead Generation

(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine: Application Scenarios


Lead Optimization and SAR Studies

Researchers involved in lead optimization can confidently use (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine as a core building block for generating focused libraries of arylpyridylmethylamine derivatives. Its established identity as a 'privileged scaffold' [1] and its precisely defined, intermediate lipophilicity (LogP 2.77) [2] make it an ideal starting point for probing SAR around the aryl ring and amine linker. The availability of high-purity material (98%) ensures that observed biological activity can be attributed to the designed analog rather than impurities, and its solid-state nature (mp 73-74°C) facilitates accurate, reproducible compound handling throughout the iterative design-make-test cycle.

Probe Development and Target Identification

For chemical biology applications, this compound serves as a valuable core for developing novel small-molecule probes. The combination of the privileged arylpyridylmethylamine motif [1] and a favorable LogP for cellular permeability [2] makes it suitable for phenotypic screening and target identification campaigns. The use of the 98% pure compound is essential in these sensitive assays to prevent off-target effects and spurious hits that could arise from unidentified impurities, thereby increasing the reliability of target deconvolution studies.

Reliable Building Block for Complex Synthesis

As a secondary amine, (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine is a strategic intermediate for the construction of more complex molecular architectures. Its solid form with a sharp melting point (73-74°C) allows for precise stoichiometric control in multi-step synthetic sequences, a significant advantage over similar analogs that may be handled as oils . This reliability reduces batch-to-batch variability and improves the overall yield and reproducibility of the downstream synthetic process, making it a preferred choice for synthetic chemists.

Analytical Method Development and QC Standard

The well-characterized physicochemical properties of (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine—specifically its distinct melting point (73-74°C) and high purity —make it an excellent reference standard for developing and validating analytical methods, such as HPLC or LC-MS. It can be used to establish system suitability parameters, verify column performance, or serve as a calibration standard for quantifying related arylpyridylmethylamine impurities or metabolites in biological matrices.

Application
Selection Property
Validation Focus
Lead optimization and SAR studies
High-purity building block with privileged scaffold
SAR-driven library validation and bioassay reproducibility
Probe development and target identification
Reported permeability profile for cellular uptake
Target engagement and deconvolution reliability
Reliable intermediate for complex synthesis
Crystalline solid form for precise handling
Multi-step synthetic reproducibility and yield
Analytical method development and QC
Defined physicochemical reference standard
HPLC/LC-MS system suitability and method calibration

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